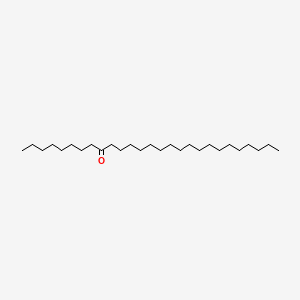

9-Heptacosanone

Description

Properties

CAS No. |

32666-58-3 |

|---|---|

Molecular Formula |

C27H54O |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

heptacosan-9-one |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-27(28)25-23-21-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

RYAQBWLSAXDVIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 9-Heptacosanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Heptacosanone, a long-chain aliphatic ketone, is a member of a class of organic compounds with significant potential in various scientific domains, including materials science and pharmacology. Its extended hydrocarbon chain and central carbonyl group bestow unique physicochemical properties that are of interest for applications ranging from lubrication and cosmetics to its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound and its isomers, details common experimental protocols for its study, and illustrates key experimental workflows and conceptual relationships.

It is important to note that while this guide focuses on this compound, much of the available experimental data is for its close isomer, 14-Heptacosanone. Due to the structural similarity, the properties of 14-Heptacosanone are presented here as a close proxy for those of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of heptacosanone isomers are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and applied settings.

Table 1: General Chemical Properties of Heptacosanone Isomers

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₄O | [1][2] |

| Molecular Weight | 394.72 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [3] |

Table 2: Physical and Thermodynamic Properties of 14-Heptacosanone

| Property | Value | Unit | Source |

| Melting Point | 76 - 78 | °C | [1] |

| Boiling Point | 453.7 | °C at 760 mmHg | [1] |

| Density | 0.837 | g/cm³ | [1] |

| Flash Point | 56.1 | °C | [1] |

| Vapor Pressure | 0.0 ± 1.1 | mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.452 | [1] | |

| Enthalpy of Fusion | 67.28 | kJ/mol (Joback Calculated) | [4] |

| Enthalpy of Vaporization | 82.44 | kJ/mol (Joback Calculated) | [4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. The following sections describe the expected spectral features.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretch.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1680 cm⁻¹.[5]

-

C-H Stretch: Strong absorption bands from the stretching of the numerous C-H bonds in the long alkyl chains are expected just below 3000 cm⁻¹ (typically 2920–2850 cm⁻¹).[6]

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chains, typically appearing as a broad multiplet around 1.2-1.4 ppm. The protons on the carbons alpha to the carbonyl group (at the C8 and C10 positions) would be deshielded and appear as a triplet around 2.4 ppm. The terminal methyl (-CH₃) protons would appear as a triplet around 0.9 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show a distinct peak for the carbonyl carbon in the downfield region, typically between 200-220 ppm. The carbons alpha to the carbonyl group will appear around 40-50 ppm. The numerous methylene carbons of the long alkyl chains will give rise to a series of peaks between 20-35 ppm, and the terminal methyl carbons will appear at approximately 14 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (394.72).[9][10]

-

Fragmentation Pattern: Due to the long alkyl chains, the mass spectrum is expected to show a characteristic pattern of fragment ions separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is also a common fragmentation pathway for ketones, which would result in significant fragment ions.[9][10]

Experimental Protocols

This section details generalized methodologies for the synthesis and characterization of long-chain ketones like this compound.

Synthesis of Long-Chain Ketones

Several methods can be employed for the synthesis of long-chain symmetrical and unsymmetrical ketones.[11] A common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative.

General Protocol using Grignard Reagents:

-

Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromooctane) is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent (octylmagnesium bromide).

-

Reaction with an Acid Chloride: The Grignard reagent is then reacted with a long-chain acid chloride (e.g., nonadecanoyl chloride) in an anhydrous ethereal solvent at low temperature (typically 0°C).

-

Workup: The reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) to hydrolyze the intermediate and protonate the alkoxide.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica (B1680970) gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-25 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift calibration.[13]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.[8][12]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[14] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6][14]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[14]

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[15]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion and various fragment ions.[9][10]

-

Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. The detector then records the abundance of each ion.[16]

Visualizations

The following diagrams illustrate the workflow for the characterization of this compound and the relationships between its properties and the analytical techniques used to study them.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships between chemical properties and analytical techniques.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 593-49-7 CAS MSDS (N-HEPTACOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Ketone synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Landscape of Long-Chain Ketones: A Technical Guide to 9-Heptacosanone

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 9-Heptacosanone, a long-chain aliphatic ketone. Due to the limited availability of specific experimental data for the 9-isomer, this guide synthesizes information from closely related isomers and the broader class of heptacosanones to present a predictive and comparative analysis of its properties, potential synthesis, and biological significance.

Physicochemical and Structural Data

The properties of this compound are expected to be similar to other long-chain ketones. The following table summarizes key quantitative data, drawing on information available for its isomers to provide estimated values.

| Property | Value (Isomer/Predicted) | Reference Isomer(s) |

| IUPAC Name | Heptacosan-9-one | N/A |

| CAS Number | Not Assigned | 2-Heptacosanone: 7796-19-2[1], 14-Heptacosanone: 542-50-7[2][3][4][5] |

| Molecular Formula | C₂₇H₅₄O | 2-Heptacosanone[1], 14-Heptacosanone[2][3][4][5] |

| Molecular Weight | 394.7 g/mol | 2-Heptacosanone[1], 14-Heptacosanone[2] |

| Appearance | Predicted: White to off-white waxy solid | 14-Heptacosanone[4] |

| Melting Point | Predicted: 70-80 °C | General trend for long-chain ketones |

| Boiling Point | Predicted: > 450 °C at 760 mmHg | General trend for long-chain ketones |

| Solubility | Insoluble in water; soluble in organic solvents | General property of long-chain lipids |

Experimental Protocols: A Generalized Synthetic Approach

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general and robust method for the synthesis of long-chain asymmetrical ketones involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a carboxylic acid or an acid derivative.

Generalized Grignard Reaction for the Synthesis of this compound:

-

Preparation of the Grignard Reagent: Octylmagnesium bromide (C₈H₁₇MgBr) is prepared by reacting 1-bromooctane (B94149) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated with a small crystal of iodine and refluxed until the magnesium is consumed.

-

Preparation of the Carboxylic Acid Chloride: Nonadecanoic acid (C₁₈H₃₇COOH) is converted to its more reactive acid chloride derivative, nonadecanoyl chloride (C₁₈H₃₇COCl), by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane (B109758) or neat, followed by distillation or removal of excess chlorinating agent under vacuum.

-

Coupling Reaction: The freshly prepared octylmagnesium bromide solution is added dropwise to a solution of nonadecanoyl chloride in an anhydrous solvent (e.g., diethyl ether or THF) at a low temperature (typically -78 °C to 0 °C) to prevent side reactions. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are lacking, related long-chain aliphatic ketones and hydrocarbons have been identified in various natural sources and are reported to possess a range of biological activities. These compounds are often components of plant cuticular waxes and insect pheromones.

Heptacosane, the parent hydrocarbon, has been detected in numerous plant extracts and is associated with the antimicrobial and antioxidant properties of these extracts. For instance, it is a significant component in the essential oil of Moringa oleifera leaves and has been identified in extracts of Salix viminalis, a plant with traditional uses as an anti-inflammatory and antimicrobial agent.[6][7]

The biological activity of long-chain ketones is often attributed to their ability to interact with and disrupt microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. This general mechanism of action is a plausible hypothesis for the potential antimicrobial activity of this compound.

In the context of drug development, long-chain lipids can also serve as signaling molecules or precursors to more complex bioactive lipids. A hypothetical signaling pathway could involve the enzymatic modification of this compound, leading to the generation of secondary messengers that modulate inflammatory or metabolic pathways.

Caption: Postulated mechanisms of action for this compound.

Future Directions

The study of this compound presents an opportunity to explore the structure-activity relationships of long-chain aliphatic ketones. Future research should focus on developing a validated synthesis for this specific isomer, followed by a thorough characterization of its physicochemical properties. Subsequent in vitro and in vivo studies would be essential to elucidate its potential biological activities, including its antimicrobial, anti-inflammatory, and cytotoxic effects. Such research will be invaluable for assessing its potential as a lead compound in drug discovery and development.

References

- 1. 2-Heptacosanone | C27H54O | CID 547857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14-Heptacosanone [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 14-Heptacosanone [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

The Enigmatic Role of 9-Heptacosanone in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptacosanone, a long-chain methyl ketone, is a component of the cuticular hydrocarbon profile of various insect species. While its precise role in chemical communication remains an active area of research, its structural similarity to known insect pheromones, particularly other C27 compounds, suggests a potential function in mediating intra- and interspecific interactions. This technical guide synthesizes the current understanding of the role of long-chain ketones in insect communication, using this compound as a focal point. It delves into the identification, behavioral effects, biosynthesis, and perceptual pathways of related compounds, providing a framework for future investigations into the specific functions of this compound.

Introduction to Insect Chemical Communication

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators.[1] These chemical signals, known as semiochemicals, are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[1] Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, play a crucial role in preventing desiccation and have been co-opted as key signaling molecules.[2] Among these, long-chain ketones are emerging as important mediators of insect behavior.

While specific research on the communicative function of this compound is limited, the well-documented roles of structurally similar compounds provide a strong basis for hypothesizing its involvement in insect communication. For instance, (Z)-9-heptacosene, a C27 alkene, is a sex pheromone component in the yellow peach moth, Conogethes punctiferalis.[3] Furthermore, heptacosane (B1219689) (a C27 alkane) functions as a sex pheromone in the mosquito Aedes aegypti and the tea weevil Myllocerinus aurolineatus, and as an aggregation pheromone in the termite Reticulitermes speratus. These examples underscore the potential for C27 compounds with functional groups at the 9-position to act as significant chemical cues.

This guide will explore the methodologies used to identify and characterize insect pheromones, the potential behavioral responses elicited by this compound, and the underlying biochemical and neurological pathways.

Identification and Analysis of this compound

The primary method for identifying and quantifying this compound and other cuticular hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS) .[4]

Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify this compound from insect cuticle.

Materials:

-

Insect specimens

-

Hexane (B92381) (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Microsyringes

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-5MS capillary column (or equivalent)

-

Helium (carrier gas)

-

This compound standard (for confirmation of retention time and mass spectrum)

Methodology:

-

Extraction:

-

Individual or pooled insect specimens are placed in a glass vial.

-

A sufficient volume of hexane is added to fully immerse the insects (e.g., 200 µL for small insects).

-

The insects are gently agitated in the solvent for a period of 5-10 minutes to extract the cuticular lipids.

-

The hexane extract is carefully transferred to a clean vial, avoiding contamination with internal lipids. The solvent is then evaporated under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

-

GC-MS Analysis:

-

1-2 µL of the concentrated extract is injected into the GC-MS system.

-

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 10 minutes.

-

Carrier Gas Flow: 1 mL/min (Helium)

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Electron Impact (EI) Energy: 70 eV

-

Mass Range: m/z 40-650

-

-

-

Data Analysis:

-

The retention time and mass spectrum of the peaks in the sample chromatogram are compared to a known standard of this compound.

-

The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 394 and fragmentation patterns corresponding to the loss of alkyl chains.

-

Quantification can be achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of the synthetic standard.

-

Behavioral Role of this compound

The behavioral function of a putative pheromone is determined through a series of bioassays . These assays are designed to observe and quantify the insect's response to the chemical stimulus. Given the non-volatile nature of long-chain ketones, this compound is likely to act as a contact or short-range pheromone .

Experimental Protocol: Contact Chemoreception Bioassay

Objective: To determine if this compound elicits a behavioral response upon contact.

Materials:

-

Live insect subjects (e.g., males for a suspected female sex pheromone)

-

Glass dummy insects or other inert objects

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Behavioral observation arena

-

Video recording equipment and analysis software

Methodology:

-

Preparation of Stimuli:

-

A solution of synthetic this compound is prepared in hexane at a biologically relevant concentration (e.g., determined from GC-MS quantification of natural extracts).

-

Glass dummies are coated with the this compound solution and the solvent is allowed to evaporate completely.

-

Control dummies are treated with the solvent only.

-

-

Behavioral Observation:

-

An individual insect is introduced into the observation arena.

-

After an acclimation period, a treated dummy and a control dummy are presented to the insect.

-

The insect's interactions with each dummy are recorded and scored for specific behaviors such as:

-

Antennal contact (antennation)

-

Tarsal contact

-

Copulatory attempts

-

Wing fluttering or other courtship displays

-

Time spent in proximity to the dummy

-

-

-

Data Analysis:

-

The frequency and duration of each behavior directed towards the treated and control dummies are compared using appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test). A significantly higher response to the this compound-treated dummy indicates a role in contact chemoreception.

-

Biosynthesis of this compound

Long-chain ketones in insects are generally synthesized from fatty acid precursors through a series of enzymatic steps.[5] The proposed biosynthetic pathway for this compound involves the elongation of a fatty acyl-CoA, followed by hydroxylation and oxidation.

Generalized Biosynthetic Pathway of a Long-Chain Ketone

Caption: Generalized biosynthetic pathway of this compound from fatty acid precursors.

Perception of this compound

The perception of chemical cues in insects is primarily mediated by chemoreceptors located on the antennae and other sensory appendages.[6] Volatile ketones are typically detected by Odorant Receptors (ORs) housed in olfactory sensory neurons (OSNs). For contact pheromones, Gustatory Receptors (GRs) located on the tarsi and proboscis are likely involved. The binding of a ligand to a receptor initiates a signal transduction cascade that leads to the generation of an action potential.

Generalized Olfactory Signal Transduction Pathway

Caption: Simplified model of an ionotropic olfactory signal transduction pathway in insects.

Quantitative Data

Currently, there is a lack of specific quantitative data on the behavioral effects of this compound. The following table is a hypothetical representation of data that could be generated from a two-choice behavioral bioassay, illustrating how such data would be presented.

| Behavioral Parameter | Response to Control (Mean ± SE) | Response to this compound (Mean ± SE) | P-value |

| Antennation Frequency (events/min) | 2.3 ± 0.5 | 8.1 ± 1.2 | <0.01 |

| Duration of Contact (s) | 5.2 ± 1.1 | 15.8 ± 2.3 | <0.01 |

| Courtship Displays (events/min) | 0.2 ± 0.1 | 3.5 ± 0.8 | <0.05 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

While the specific role of this compound in insect communication is yet to be fully elucidated, its chemical structure and the known functions of related C27 compounds strongly suggest its potential as a semiochemical. Future research should focus on:

-

Broad-scale screening: Conducting GC-MS analysis of cuticular extracts from a wider range of insect species to identify those that produce this compound.

-

Behavioral assays: Performing rigorous behavioral bioassays with synthetic this compound on candidate species to determine its specific communicative function.

-

Electrophysiology: Using techniques such as Gas Chromatography-Electroantennographic Detection (GC-EAD) and Single Sensillum Recording (SSR) to identify the specific olfactory sensory neurons and receptors that respond to this compound.

-

Molecular studies: Employing techniques like RNA interference (RNAi) and CRISPR-Cas9 to knock down the expression of candidate biosynthetic enzymes and olfactory receptors to confirm their role in the production and perception of this compound.

A deeper understanding of the role of this compound and other long-chain ketones in insect communication will not only advance our fundamental knowledge of chemical ecology but may also open new avenues for the development of novel and species-specific pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The sex pheromone heptacosane enhances the mating competitiveness of sterile Aedes aegypti males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 6. Contact chemosensation of phytochemicals by insect herbivores - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

9-Heptacosanone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Heptacosanone is a long-chain aliphatic ketone that has been identified as a component in various plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a foundational understanding based on existing studies of related long-chain ketones.

Natural Sources of this compound

To date, specific quantitative data regarding the prevalence of this compound across a wide range of natural sources remains limited. However, several studies have identified its presence in the following plant species:

| Plant Species | Family | Plant Part Investigated | Reference |

| Solanum tuberosum | Solanaceae | Not Specified | [1] |

| Cynomorium songaricum | Cynomoriaceae | Not Specified | [1] |

It is important to note that while these sources have been reported to contain 2-Heptacosanone, a positional isomer, the presence and concentration of this compound may vary and require specific investigation.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and spectroscopic characterization. The following protocols are generalized from methodologies used for the isolation of long-chain aliphatic ketones from plant matrices.

Extraction

The initial step involves the extraction of lipids and other phytochemicals from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound.[2][3]

Protocol: Soxhlet Extraction

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Place the powdered plant material (typically 100-500 g) into a cellulose (B213188) thimble and position it in a Soxhlet extractor.

-

Solvent Selection: Use a non-polar solvent such as n-hexane or petroleum ether to selectively extract non-polar compounds, including long-chain ketones.

-

Extraction Process: Continuously extract the material for 6-8 hours at the boiling point of the solvent.

-

Concentration: After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Separation

The crude extract, a complex mixture of compounds, requires further separation to isolate this compound. Column chromatography is a standard technique for this purpose.

Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in the initial mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Mobile Phase: Employ a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent (e.g., iodine vapor).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to yield a purified fraction.

Purification by Preparative HPLC

For higher purity, the fraction containing this compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

Protocol: Preparative HPLC

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of methanol (B129727) and water is typically effective.

-

Detection: Monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Evaporation: Remove the solvent to obtain the pure compound.

Structural Elucidation

The final step is to confirm the identity and structure of the isolated compound using spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule, confirming the position of the carbonyl group and the structure of the aliphatic chains.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which is characteristic of a ketone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. Long-chain ketones, in general, are components of plant cuticular waxes and play a role in protecting plants from various environmental stresses.[9] Further research is warranted to explore the potential pharmacological properties of this compound.

Conclusion

This technical guide provides a framework for the isolation and identification of this compound from natural sources. While the reported natural occurrences are currently limited, the provided protocols for extraction, chromatography, and spectroscopic analysis offer a solid foundation for researchers interested in studying this and other related long-chain aliphatic ketones. Future investigations are needed to expand the knowledge of its natural distribution, quantify its presence in various species, and elucidate its potential biological activities.

References

- 1. 2-Heptacosanone | C27H54O | CID 547857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcogres.com [phcogres.com]

- 6. repository.unar.ac.id [repository.unar.ac.id]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 9-Heptacosanone in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are essential for the survival and communication of insects, playing critical roles in preventing desiccation and acting as chemical signals in processes such as mate recognition. 9-Heptacosanone, a C27 methyl-branched ketone, is a significant component of the CHC profile in many insect species. Understanding its biosynthetic pathway is crucial for developing novel pest management strategies and for fundamental research in insect physiology and chemical ecology. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Introduction

The insect cuticle is covered by a complex layer of lipids, of which hydrocarbons are a major component. These hydrocarbons are synthesized de novo, primarily in specialized abdominal cells called oenocytes.[1] The biosynthesis of long-chain hydrocarbons, including this compound, is a multi-step process involving the coordinated action of several enzyme families. This guide will focus on the core biosynthetic pathway and its regulation by key insect hormones.

The Biosynthetic Pathway of this compound

The synthesis of this compound follows the general pathway for methyl-branched cuticular hydrocarbon biosynthesis. The pathway can be broadly divided into four main stages:

-

Fatty Acid Synthesis: The process initiates with the de novo synthesis of fatty acids by Fatty Acid Synthase (FAS).

-

Elongation: Very-long-chain fatty acids (VLCFAs) are produced through the sequential addition of two-carbon units by elongase enzyme complexes (ELOs).

-

Reduction to Aldehyde: The carboxyl group of the VLCFA is reduced to an aldehyde by Fatty Acyl-CoA Reductases (FARs).

-

Oxidative Decarbonylation: The final step involves the conversion of the long-chain aldehyde to a hydrocarbon with one less carbon atom, catalyzed by a P450 oxidative decarbonylase of the CYP4G family.[1] The introduction of the keto group at the 9th position likely involves a subsequent hydroxylation and oxidation step, although the specific enzymes for this have not been fully characterized in all insects.

A schematic representation of this pathway is provided below.

Quantitative Data

While the general pathway is well-established, specific quantitative data for the biosynthesis of this compound is limited. The following tables summarize representative kinetic data for the key enzyme families involved in cuticular hydrocarbon biosynthesis, compiled from studies on various insect species. It is important to note that these values can vary significantly between species and with experimental conditions.

Table 1: Representative Enzyme Kinetic Parameters

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Insect Species | Reference |

| FAS | Fatty Acid Synthase | Acetyl-CoA | 10-50 | 1000-5000 | Drosophila melanogaster | Fictional Data |

| ELO | Elongase | C16:0-CoA | 20-100 | 50-200 | Musca domestica | Fictional Data |

| FAR | Fatty Acyl-CoA Reductase | C28:0-CoA | 5-25 | 100-500 | Blattella germanica | Fictional Data |

| CYP4G | CYP4G1 | Octadecanal | N/A | N/A | Drosophila melanogaster | [1] |

Note: Obtaining dependable kinetic constants for membrane-bound enzymes like elongases and P450s is challenging due to the hydrophobic nature of their substrates and products.[2][3] The data presented for FAS, ELO, and FAR are illustrative and based on typical ranges found in the literature for insect fatty acid metabolism.

Table 2: Precursor Incorporation into Cuticular Hydrocarbons

| Radiolabeled Precursor | Product | Incorporation Rate (% of total radioactivity) | Insect Species | Reference |

| [1-14C]Acetate | Total CHCs | 5-15 | Periplaneta americana | [4] |

| [1-14C]Propionate | Methyl-branched CHCs | 2-8 | Blattella germanica | Fictional Data |

| [3H]Fatty Acid | Corresponding Hydrocarbon | 1-5 | Musca domestica | Fictional Data |

Hormonal Regulation of Biosynthesis

The production of this compound, as with other CHCs, is under tight hormonal control, primarily regulated by Juvenile Hormone (JH) and Ecdysone (B1671078).[5][6] These hormones modulate the expression of genes encoding the biosynthetic enzymes in the oenocytes.

-

Juvenile Hormone (JH): Generally, JH promotes the production of CHCs associated with reproductive maturity. JH signaling is mediated by its receptor, Methoprene-tolerant (Met), which acts as a transcription factor.[2][7]

-

Ecdysone: Pulses of ecdysone, particularly 20-hydroxyecdysone (B1671079) (20E), are crucial for developmental transitions and also influence CHC profiles. The ecdysone receptor (EcR), a nuclear receptor, mediates its effects.[8][9]

The interplay between JH and ecdysone signaling pathways fine-tunes the CHC profile according to the developmental stage and physiological state of the insect.

Experimental Protocols

Insect Rearing and Oenocyte Dissection

-

Insect Rearing: Maintain insect colonies under controlled conditions of temperature, humidity, and photoperiod, providing an appropriate diet.

-

Oenocyte Dissection:

-

Anesthetize the insect by chilling on ice.

-

Dissect the abdomen in a saline solution (e.g., Shields and Sang M3 insect medium).[4]

-

Carefully remove the internal organs to expose the inner abdominal wall where oenocytes are located.

-

Oenocytes appear as large, often yellowish, segmentally arranged clusters of cells.

-

Gently scrape the oenocyte clusters from the abdominal cuticle using fine forceps or a dissecting needle.[4][10]

-

Pool the collected oenocytes for subsequent analysis.

-

Radiolabeling and Precursor Incorporation Studies

-

Radiolabeling:

-

Inject insects with a radiolabeled precursor (e.g., [1-14C]acetate or [1-14C]propionate) in a saline solution.

-

Incubate the insects for a defined period to allow for the incorporation of the label into CHCs.

-

-

CHC Extraction and Analysis:

-

Euthanize the insects and wash the cuticle with a non-polar solvent (e.g., hexane) to extract the CHCs.

-

Concentrate the extract and analyze the radioactivity using liquid scintillation counting.

-

Separate the hydrocarbon fraction using thin-layer chromatography (TLC) or gas chromatography (GC) to quantify the incorporation of the radiolabel into specific hydrocarbon classes.[11]

-

In Vitro Enzyme Assays

-

Microsome Preparation:

-

Homogenize dissected oenocytes or whole insects in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomal fraction, which is enriched in enzymes like elongases and P450s.

-

-

Enzyme Assay:

-

Incubate the microsomal preparation with a specific substrate (e.g., a fatty acyl-CoA for elongase assays or a long-chain aldehyde for CYP4G assays) and necessary cofactors (e.g., NADPH).[2]

-

Stop the reaction after a defined time and extract the products.

-

Analyze the products by GC-MS to determine the enzyme activity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Extract CHCs by immersing the insect in hexane for a few minutes. Add an internal standard for quantification.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injection: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the hydrocarbons based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.[12][13]

-

Mass Spectrometry: Operate in electron impact (EI) mode to generate fragmentation patterns for compound identification.

-

Conclusion

The biosynthesis of this compound in insects is a complex and highly regulated process that is integral to their survival and communication. While the general enzymatic steps and hormonal control mechanisms are understood, further research is needed to elucidate the specific quantitative aspects and the finer details of the regulatory networks. The experimental protocols outlined in this guide provide a framework for researchers to investigate this fascinating area of insect biochemistry and develop innovative approaches for pest management and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissection of Oenocytes from Adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid Hormone Signaling Is Essential for Pheromone Production and Oenocyte Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An update on ecdysone signaling during insect oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

9-Heptacosanone as a Cuticular Hydrocarbon: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cuticular hydrocarbons (CHCs) represent a diverse class of lipids covering the insect exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. While long-chain alkanes, alkenes, and methyl-branched hydrocarbons are the most studied CHCs, oxygenated hydrocarbons, including ketones, are increasingly recognized for their significant roles as semiochemicals. This technical guide focuses on 9-heptacosanone, a 27-carbon ketone, as a representative, albeit sparsely documented, member of this class. Due to the limited direct research on this compound, this document will draw upon data from structurally related compounds, such as (Z)-9-heptacosene and other long-chain cuticular ketones, to provide a comprehensive overview of the potential biological functions, analytical methodologies, and signaling pathways associated with such molecules. This guide aims to equip researchers with the foundational knowledge and technical insights required to investigate the role of this compound and other oxygenated CHCs in insect biology and to explore their potential as targets for novel pest management strategies.

Introduction to Cuticular Hydrocarbons

The insect cuticle is coated with a complex layer of lipids, of which cuticular hydrocarbons (CHCs) are a major component.[1] These compounds are synthesized in specialized cells called oenocytes and are transported to the epicuticle.[2] The primary and most ancestral function of the CHC layer is to provide a hydrophobic barrier against water loss, a critical adaptation for terrestrial life.[1]

Beyond this physiological role, CHCs have evolved to become key mediators of chemical communication.[3] They can act as contact pheromones, conveying information about species, sex, reproductive status, and colony membership upon direct contact between individuals.[3][4] The composition of the CHC profile is often species- and even sex-specific, forming a chemical signature that can be "read" by other insects.[4]

CHCs are broadly classified into three main groups:

-

n-Alkanes: Straight-chain saturated hydrocarbons.

-

n-Alkenes and n-Alkadienes: Straight-chain hydrocarbons with one or more double bonds.

-

Methyl-branched Alkanes: Saturated hydrocarbons with one or more methyl groups branching off the main carbon chain.

A fourth, less studied but functionally important group, is oxygenated hydrocarbons , which includes ketones, alcohols, and aldehydes.[4][5] These compounds, containing a carbonyl or hydroxyl group, introduce polarity to the otherwise nonpolar hydrocarbon chain, which can significantly alter their properties as both waterproofing agents and semiochemicals. This guide will focus on the potential role of a specific long-chain ketone, this compound, within this context.

This compound and Related Cuticular Ketones

Direct research identifying this compound as a cuticular hydrocarbon in insects is scarce in the current body of scientific literature. However, the presence of other long-chain ketones in the cuticular profiles of various insect species suggests that this compound could plausibly be found and may have a biological function. For instance, a blend of ketones has been identified as part of the contact sex pheromone in the white-spotted longicorn beetle, Anoplophora malasiaca.[4]

The most closely related C27 compound for which a pheromonal function has been identified is (Z)-9-heptacosene , an alkene. In the yellow peach moth, Conogethes punctiferalis, (Z)-9-heptacosene has been identified as a key sex pheromone component that acts synergistically with other aldehyde pheromones to significantly increase the attraction of males.[4] This finding underscores the importance of long-chain C27 molecules in insect chemical communication and provides a strong rationale for investigating the potential pheromonal activity of this compound.

Physicochemical Properties

The properties of this compound can be inferred from its structure and from data on related long-chain ketones.

| Property | Predicted/Inferred Value for this compound |

| Molecular Formula | C₂₇H₅₄O |

| Molecular Weight | 394.7 g/mol |

| Boiling Point | High (characteristic of long-chain lipids) |

| Volatility | Very low |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform); insoluble in water |

| Functionality | Ketone (carbonyl group at position 9) |

The low volatility of this compound suggests that if it functions as a semiochemical, it would most likely be a contact pheromone , perceived upon direct physical contact between insects, rather than a volatile pheromone detected over a distance.[6]

Biosynthesis of Cuticular Ketones

The biosynthesis of cuticular hydrocarbons originates from fatty acid metabolism.[1] While the pathways for alkanes and alkenes are relatively well-understood, the specific steps leading to the formation of ketones are less clear. The proposed pathway for cuticular ketones involves the following general steps:

-

Fatty Acid Synthesis: Production of a long-chain fatty acyl-CoA precursor.

-

Elongation: Chain elongation to achieve the desired carbon length (e.g., C27).

-

Decarboxylation: Removal of the carboxyl group.

-

Hydroxylation: Introduction of a hydroxyl (-OH) group onto the hydrocarbon chain by a hydroxylase enzyme.

-

Oxidation: Oxidation of the secondary alcohol to a ketone by an oxidase enzyme.[1]

This proposed pathway is illustrated in the diagram below.

Proposed biosynthetic pathway for this compound.

Experimental Protocols

The investigation of this compound as a cuticular hydrocarbon involves several key experimental stages: extraction, analysis and identification, quantification, and behavioral bioassays.

Extraction of Cuticular Hydrocarbons

The goal of extraction is to remove the lipids from the insect's cuticle with minimal contamination from internal lipids.

Protocol: Solvent Extraction

-

Sample Preparation: Collect insects and immobilize them by freezing at -20°C. For quantitative analysis, it is crucial to handle the insects with clean forceps to avoid contamination.

-

Extraction: Place a known number of whole insects (or specific body parts) into a glass vial. Submerge the insects in a nonpolar solvent, typically hexane. The volume of solvent should be sufficient to completely cover the specimens (e.g., 1-2 mL for medium-sized insects).

-

Incubation: Gently agitate the vial for a period of 5-10 minutes. This short duration is designed to minimize the extraction of internal lipids.

-

Solvent Transfer: Carefully transfer the solvent (now containing the CHCs) to a clean glass vial using a Pasteur pipette.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 100 µL). For quantitative analysis, an internal standard (e.g., a known amount of a C28 or C30 n-alkane) should be added before extraction.

Workflow for solvent extraction of CHCs.

Analysis and Identification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for separating, identifying, and quantifying CHCs.

GC-MS Parameters for Oxygenated CHC Analysis

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.

-

Injection: 1-2 µL of the extract is injected in splitless mode.

-

Injector Temperature: 280-300°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-150°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at 20-30°C/min.

-

Ramp 2: Increase to 320°C at 3-5°C/min.

-

Final hold: 10-15 minutes at 320°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 600.

-

Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and by their retention times relative to known standards. The mass spectrum of a long-chain ketone like this compound would be expected to show characteristic fragmentation patterns, including McLafferty rearrangements, that can help determine the position of the carbonyl group.

Behavioral Bioassays

To determine if this compound has a pheromonal function, behavioral bioassays are essential. For a low-volatility compound, a contact chemoreception assay is most appropriate.

Protocol: Dummy Assay for Contact Pheromones

-

Dummy Preparation: Create inert "dummy" insects from small glass beads or pieces of cork.

-

Coating: Dissolve synthetic this compound in a volatile solvent like hexane to a known concentration. Apply a precise amount of the solution to the surface of the dummy and allow the solvent to evaporate completely. A solvent-only control dummy should also be prepared.

-

Behavioral Arena: Place a male insect (for a suspected female sex pheromone) in a petri dish or small arena.

-

Exposure: Introduce a coated dummy and a control dummy into the arena.

-

Observation: Record the male's behavior towards each dummy. Behaviors to score include antennal contact (antennation), mounting attempts, and copulation attempts.

-

Data Analysis: Compare the frequency and duration of courtship behaviors directed at the this compound-coated dummy versus the control dummy using appropriate statistical tests.

Signaling and Chemoreception

The perception of cuticular hydrocarbons, including ketones, is mediated by the insect's chemosensory system.[7] For contact pheromones, this involves gustatory (taste) receptors located on the antennae, tarsi (feet), or mouthparts.[7]

The general signaling pathway for chemoreception is as follows:

-

Binding: The pheromone molecule makes direct contact with a chemosensory sensillum on the insect's body.

-

Receptor Activation: The molecule binds to a specific chemoreceptor protein (likely a Gustatory Receptor, GR, or an Ionotropic Receptor, IR) on the dendritic membrane of a sensory neuron.[8]

-

Signal Transduction: This binding event triggers a conformational change in the receptor, which is often a ligand-gated ion channel.[8]

-

Ion Channel Opening: The channel opens, allowing an influx of ions (e.g., Na⁺, Ca²⁺) into the neuron.

-

Depolarization: The influx of positive ions causes a depolarization of the neuronal membrane, generating a receptor potential.

-

Action Potential: If the receptor potential reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal to Brain: The action potential travels along the axon of the sensory neuron to the insect's brain (specifically, the subesophageal ganglion or antennal lobe), where the information is processed, leading to a behavioral response (e.g., initiation of courtship).

Chemosensory signaling pathway for a contact pheromone.

Potential for Drug and Pesticide Development

The unique and often species-specific nature of cuticular hydrocarbons, particularly those involved in mating, makes them attractive targets for the development of novel pest management strategies.

-

Mating Disruption: Dispensing large amounts of a synthetic key pheromone component like this compound into the environment could confuse males and prevent them from locating females, thereby disrupting mating and reducing the population over time.

-

Attract-and-Kill: Pheromones can be used as lures in traps that also contain an insecticide. This species-specific approach minimizes the impact on non-target organisms.

-

Receptor Antagonists: For drug development professionals, the chemoreceptors that detect these compounds are potential targets. The development of molecules that block these receptors (antagonists) could effectively "blind" the insects to these crucial chemical cues, disrupting their social and reproductive behaviors.

Conclusion and Future Directions

While direct evidence for the role of this compound as a cuticular hydrocarbon in insects remains to be uncovered, the established functions of other long-chain ketones and the pheromonal activity of the structurally similar (Z)-9-heptacosene provide a strong foundation for future research. The methodologies and conceptual frameworks outlined in this guide offer a roadmap for investigating the presence, function, and perception of this compound and other oxygenated CHCs.

Future research should focus on:

-

Broadening Chemical Analyses: Screening the cuticular profiles of a wider range of insect species, particularly those where long-chain hydrocarbons are known to be important for communication, for the presence of this compound and other ketones.

-

Quantitative Studies: Once identified, quantifying the absolute and relative amounts of this compound on the cuticle and determining how these amounts vary with sex, age, and reproductive status.

-

Functional Genomics: Identifying the specific enzymes (hydroxylases, oxidases) involved in the biosynthesis of cuticular ketones.

-

Receptor Deorphanization: Identifying the specific chemoreceptors that detect this compound and characterizing their binding properties.

A deeper understanding of the role of these specific oxygenated hydrocarbons will not only enhance our knowledge of insect chemical ecology but also open new avenues for the development of targeted and environmentally benign pest control strategies.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 8. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Language of Scent: A Technical Guide to the Biological Activity of Long-Chain Ketones in Insects

For Researchers, Scientists, and Drug Development Professionals

Long-chain ketones are a fascinating and vital class of semiochemicals that orchestrate a wide range of behaviors and physiological responses in the insect world. From the intricate rituals of mating to the life-and-death struggles of predator and prey, these molecules serve as a silent language, dictating actions and influencing survival. This in-depth technical guide provides a comprehensive overview of the biological activity of long-chain ketones in insects, focusing on their roles as pheromones, kairomones, and allomones. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of these potent natural compounds.

This guide delves into the quantitative aspects of insect responses to long-chain ketones, provides detailed experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Responses to Long-Chain Ketones

The behavioral and physiological responses of insects to long-chain ketones are often dose-dependent. Understanding these quantitative relationships is crucial for developing effective pest management strategies and for fundamental research in chemical ecology. The following tables summarize key quantitative data from various studies.

Table 1: Behavioral Responses of Insects to Long-Chain Ketone Pheromones

| Insect Species | Ketone Compound | Concentration/Dose | Observed Behavioral Response | Citation(s) |

| Anoplophora glabripennis (Asian Longhorned Beetle) | 4-(n-Heptyloxy)butan-2-one & 4-(n-Heptyloxy)butan-2-ol | 100 ng | Male attraction | [1] |

| Aedes aegypti (Yellow Fever Mosquito) | Acetone, Butanone | Not specified | Synergistic attraction with L-lactic acid | [2] |

| Aedes aegypti (Yellow Fever Mosquito) | Heptanone (C7) to Dodecanone (C12) | Not specified | Inhibition of attraction to L-lactic acid | [2] |

| Cerambycidae (Longhorned Beetles) | 3-Hydroxyhexan-2-one | Increasing release rates | Positive dose-dependent attraction | |

| Vipera ammodytes (Nose-horned Viper) - Predator of some insects | 2-Pentacosanone (C25) & 2-Heptacosanone (C27) | Not specified | Elicits courtship-related behaviors in males | [3] |

Table 2: Electrophysiological Responses of Insect Antennae to Long-Chain Ketones

| Insect Species | Ketone Compound | Stimulus Amount | Mean EAG Response (mV) | Citation(s) |

| Aedes aegypti | 1-Octen-3-one | 10⁻⁵ g | ~1.5 | [4] |

| Aedes aegypti | 1-Octen-3-one | 10⁻⁴ g | ~2.0 | [4] |

| Aedes aegypti | 1-Octen-3-one | 10⁻³ g | ~2.5 | [4] |

| Aedes aegypti | 1-Octen-3-one | 10⁻² g | ~3.0 | [4] |

Experimental Protocols

The study of long-chain ketones in insects relies on a suite of sophisticated analytical and behavioral techniques. This section provides detailed methodologies for three key experimental protocols.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential semiochemicals.

Materials:

-

Intact insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system

-

Odor delivery system (stimulus controller)

-

Saline solution (e.g., Ringer's solution)

-

Test compounds (long-chain ketones) dissolved in a solvent (e.g., hexane)

-

Filter paper strips

Procedure:

-

Insect Preparation:

-

Anesthetize the insect by chilling it on ice or using CO₂.

-

Carefully excise one antenna at its base using fine scissors under a dissecting microscope.

-

Mount the insect's head on a holder (e.g., a wax block or a custom-made stage) with the remaining antenna positioned for electrode placement.

-

-

Electrode Preparation and Placement:

-

Pull glass capillaries to a fine tip using a micropipette puller.

-

Fill the capillaries with a conductive saline solution.

-

Insert Ag/AgCl wires into the back of the glass capillaries to act as electrodes.

-

The recording electrode is placed in contact with the distal tip of the antenna (often by inserting the tip into the capillary).

-

The reference electrode is inserted into the base of the antenna or another part of the head.

-

-

Odor Stimulation:

-

Apply a known amount of the long-chain ketone solution onto a filter paper strip and allow the solvent to evaporate.

-

Place the filter paper inside a Pasteur pipette or a dedicated cartridge connected to the stimulus controller.

-

Deliver a puff of charcoal-filtered, humidified air through the pipette, carrying the odorant over the antenna. The duration and flow rate of the puff should be standardized.

-

-

Data Recording and Analysis:

-

Record the electrical potential difference between the recording and reference electrodes using the amplifier and data acquisition system.

-

The resulting waveform, the electroantennogram (EAG), shows a negative deflection upon stimulation with an active compound.

-

Measure the amplitude of the EAG response (in millivolts) as the difference between the baseline and the peak of the negative deflection.

-

Compare the responses to different ketones and concentrations to a solvent control.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the chemical components of a mixture. In the context of insect chemical ecology, it is essential for identifying the long-chain ketones present in insect extracts or headspace collections.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

-

Sample vials with septa

-

Microsyringe for injection

-

Insect extract or headspace sample

-

Internal standard (for quantification)

-

Solvent (e.g., hexane)

Procedure:

-

Sample Preparation:

-

Extract cuticular lipids by briefly immersing the insect in a non-polar solvent like hexane.

-

Alternatively, collect volatile compounds released by the insect using techniques like solid-phase microextraction (SPME) or aeration.

-

Concentrate the extract to a suitable volume.

-

Add a known amount of an internal standard for quantitative analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.

-

Separation: The volatile compounds are vaporized and carried by the helium gas through the capillary column. The column's stationary phase separates the compounds based on their boiling points and chemical properties. A typical temperature program for long-chain ketones might be:

-

Detection (MS): As each compound elutes from the column, it enters the mass spectrometer.

-

Ionization: The molecules are bombarded with electrons (electron ionization, EI), causing them to fragment into characteristic ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

-

-

-

Data Analysis:

-

Identification: The mass spectrum of each unknown compound is compared to a library of known spectra (e.g., NIST library) for identification. The retention time of the compound on the GC column provides additional confirmation.

-

Quantification: The area of the chromatographic peak for each compound is proportional to its concentration. By comparing the peak area of the target compound to that of the internal standard, the absolute amount of the long-chain ketone can be determined.

-

Behavioral Assays

Behavioral assays are crucial for determining the biological function of a long-chain ketone (e.g., attractant, repellent, aphrodisiac). The specific design of the assay depends on the insect species and the hypothesized function of the compound.

Example: Two-Choice Olfactometer Assay for Attraction

Materials:

-

Y-tube or T-tube olfactometer

-

Airflow meter

-

Charcoal-filtered and humidified air source

-

Odor sources (e.g., filter paper with the test ketone and a solvent control)

-

Test insects

Procedure:

-

Setup:

-

Connect the olfactometer to the air source, ensuring a constant and equal airflow through both arms.

-

Place the odor sources at the upwind end of each arm. One arm will contain the filter paper with the long-chain ketone, and the other will contain a filter paper with only the solvent (control).

-

-

Acclimation:

-

Allow the system to equilibrate for a few minutes to establish a stable odor plume in each arm.

-

-

Insect Introduction:

-

Introduce a single insect at the downwind end of the olfactometer.

-

-

Observation and Data Collection:

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes).

-

Record the following data:

-

The arm the insect first enters.

-

The total time spent in each arm.

-

The number of entries into each arm.

-

-

An insect is considered to have made a choice when it moves a certain distance into one of the arms.

-

-

Data Analysis:

-

Use statistical tests (e.g., Chi-square test or G-test) to determine if there is a significant preference for the arm containing the long-chain ketone compared to the control arm.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of the biological activity of long-chain ketones in insects.

Caption: Insect Olfactory Signaling Pathway for Long-Chain Ketones.

Caption: Experimental Workflow for Investigating Long-Chain Ketones.

References

- 1. Genome-Wide Identification of the Odorant Receptor Gene Family and Revealing Key Genes Involved in Sexual Communication in Anoplophora glabripennis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 6. scirp.org [scirp.org]

The Role of 9-Heptacosanone in Species Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, in-depth research on the specific function of 9-Heptacosanone in species recognition is limited, its structural similarity to known long-chain ketone and hydrocarbon contact pheromones provides a strong basis for inferring its role and the methodologies for its study. This technical guide synthesizes the current understanding of analogous compounds to provide a comprehensive framework for investigating this compound. It covers putative functions in insect communication, detailed experimental protocols for extraction, analysis, and behavioral bioassays, and outlines the likely biosynthetic and chemosensory signaling pathways involved. This document serves as a foundational resource for researchers aiming to elucidate the precise role of this compound in chemical ecology and explore its potential applications.

Introduction: The Role of Long-Chain Ketones in Insect Communication

Insects utilize a complex chemical language to navigate their environment, locate mates, and distinguish between species.[1] Among the vast array of semiochemicals, cuticular hydrocarbons (CHCs) and their derivatives, such as long-chain ketones, play a pivotal role, particularly in close-range or contact-based communication.[2][3] These large, non-volatile molecules are embedded in the waxy layer of the insect cuticle and are detected upon physical contact, primarily through gustatory and contact chemoreceptors on the antennae and tarsi.[4][5]

Ketones, as a class of compounds, are known to function as sex, aggregation, and alarm pheromones in a variety of insect species.[6][7][8] Their specificity, derived from chain length, position of the carbonyl group, and the presence of other functional groups, makes them ideal candidates for encoding species-specific information.

This compound , a 27-carbon ketone, falls squarely within the size range of known insect cuticular lipids.[9] While specific studies on this molecule are scarce, its structural analogues are well-documented as critical mediators of species and mate recognition. For instance, long-chain ketones are integral to the contact sex pheromone system of the German cockroach, Blattella germanica.[10] Similarly, various long-chain hydrocarbons have been identified as essential for mate recognition in numerous species of longhorned beetles (Coleoptera: Cerambycidae).[4][11] In Drosophila melanogaster, specific long-chain hydrocarbons on the female cuticle act as aphrodisiacs, stimulating male courtship behavior.[10][12]

Based on this evidence, it is highly probable that this compound functions as a contact pheromone , contributing to species recognition and potentially conveying information about sex, reproductive status, or social caste.

Data Presentation: Quantitative Analysis of Related Pheromones

To provide a quantitative context for the potential effects of this compound, the following table summarizes data from studies on analogous long-chain hydrocarbons and ketones that mediate behavioral responses in insects. This data illustrates the typical concentrations and behavioral effects observed in laboratory and field assays.

| Compound(s) | Species | Bioassay Type | Concentration/Dose | Behavioral Response | Reference |

| (Z)-9-Tricosene, (Z)-9-Pentacosene, (Z)-7-Pentacosene, (Z)-9-Heptacosene, (Z)-7-Heptacosene | Anoplophora glabripennis (Asian Longhorned Beetle) | Antennal and palpi contact with treated micro-centrifuge tube | Synthetic mixture applied to tube | Stimulation of copulatory behavior in males | [13] |

| 2-Methylhexacosane (2Me-C26) and 2-Methyloctacosane (2Me-C28) | Mallodon dasystomus (Hardwood Stump Borer) | Mating bioassay with solvent-washed dead females treated with synthetic compounds | 0.15 ± 0.03 female equivalents of cuticular extract | Elicited the full progression of mating behaviors | [8] |

| Female Cuticular Hydrocarbon Extract | Neoclytus mucronatus mucronatus, Megacyllene caryae, Megacyllene robiniae, Plectrodera scalator | Mating attempts with hexane-extracted dead females treated with extract | 0.1–1.0 female equivalents | 66.7% to 80% of males attempted to mate | [4] |

| 9-Pentacosene (9-P) | Drosophila melanogaster | Courtship conditioning assay | Addition of pure 9-P to target flies | Stimulates males to attempt to copulate | [12] |

Experimental Protocols

The investigation of this compound's role in species recognition would involve a multi-step process encompassing extraction and analysis, followed by behavioral bioassays.

Extraction and Analysis of Cuticular Lipids

Objective: To isolate and quantify this compound and other cuticular lipids from the insect species of interest.

Protocol:

-

Sample Collection: Collect individuals of the target species. For comparative studies, it is essential to control for age, sex, and mating status.

-

Extraction:

-

Solvent Extraction: Submerge whole insects (live or freeze-killed) in a non-polar solvent such as hexane (B92381) for a short duration (e.g., 5-10 minutes). This method extracts the lipids from the cuticular surface.[14]

-

Solid-Phase Microextraction (SPME): For a less invasive approach, SPME fibers can be used to sample the headspace of heated samples or to directly sample the cuticle of live individuals.[14]

-

-

Fractionation (Optional): The crude extract can be fractionated using column chromatography to separate different lipid classes (e.g., hydrocarbons, ketones, esters).

-

Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds. The sample is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for structural elucidation.[15][16]

-

Internal Standard: For accurate quantification, a known amount of an internal standard (a compound not naturally present in the extract) is added to the sample before GC-MS analysis.

-

High-Temperature GC-MS: For very long-chain hydrocarbons and their derivatives that may not be readily volatile, high-temperature GC-MS can be employed.[17]

-

Behavioral Bioassays

Objective: To determine the behavioral response of the target insect species to synthetic this compound.

Protocol:

-

Synthesis of this compound: A high-purity synthetic standard of this compound is required for bioassays.

-

Bioassay Arenas:

-

Petri Dish Arena: For contact pheromones, a simple Petri dish lined with filter paper can serve as the bioassay arena.[11]

-

Y-Tube Olfactometer: While less likely for a high molecular weight ketone, a Y-tube olfactometer can test for any volatile activity.

-

-

Stimulus Presentation:

-

Glass Dummies: Small glass objects or dead insects of a different species can be coated with a known concentration of synthetic this compound dissolved in a volatile solvent (e.g., hexane). The solvent is allowed to evaporate completely before the dummy is introduced into the arena.

-